Understanding the 8-Methylindolizine Scaffold: Physicochemical Insights
Understanding the 8-Methylindolizine Scaffold: Physicochemical Insights
An In-depth Technical Guide to the Solubility of 8-Methylindolizine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 8-methylindolizine, a heterocyclic aromatic compound of interest in pharmaceutical and materials science research.[1][2] As direct, quantitative solubility data for 8-methylindolizine is not extensively documented in publicly accessible literature, this document serves as a technical primer for researchers. It outlines the theoretical principles governing its solubility, provides a robust experimental framework for its determination, and discusses the practical implications for its use in various research and development applications.
8-Methylindolizine belongs to the indolizine family, which are aromatic heterocyclic compounds featuring a nitrogen atom at the bridgehead of a fused pyridine and pyrrole ring system.[2] The parent indolizine and its alkyl derivatives are typically low-melting solids or high-boiling liquids.[3] The introduction of a methyl group at the 8-position is expected to influence its physicochemical properties, and by extension, its solubility profile.
To extrapolate the likely behavior of 8-methylindolizine, we can consider the properties of the closely related compound, 1-methylindolizine.
Table 1: Computed Physicochemical Properties of 1-Methylindolizine
| Property | Value | Source |
| Molecular Weight | 131.17 g/mol | [4] |
| XLogP3-AA (logP) | 2.9 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Topological Polar Surface Area | 4.4 Ų | [4] |
The positive logP value of 1-methylindolizine suggests a lipophilic character, indicating a preference for nonpolar environments over aqueous media.[5][6] The absence of hydrogen bond donors and a very low topological polar surface area further reinforce the expectation of limited solubility in polar, protic solvents and higher solubility in nonpolar organic solvents.[4] The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarity will be miscible.[7]
Theoretical Framework: Predicting Solubility in Organic Solvents
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 8-methylindolizine, its aromatic structure suggests that van der Waals forces and π-π stacking interactions will be the predominant solute-solute forces.
The choice of an appropriate organic solvent is critical for applications such as chemical synthesis, purification, and formulation.[8] A suitable solvent should be able to overcome the solute-solute interactions and form stable solute-solvent interactions.
Based on the expected lipophilic nature of 8-methylindolizine, a higher solubility can be anticipated in nonpolar to moderately polar aprotic solvents. Solvents such as toluene, dichloromethane, and diethyl ether are likely to be effective.[9] In contrast, highly polar solvents, particularly those with strong hydrogen-bonding networks like methanol and ethanol, may exhibit lower solvating power for this compound.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of readily available data, an experimental determination of the solubility of 8-methylindolizine is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of a compound in various organic solvents.
Materials and Equipment
-
8-Methylindolizine (solid, of known purity)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions : To a series of vials, add a pre-weighed amount of 8-methylindolizine that is in excess of its expected solubility. Add a known volume of each organic solvent to the respective vials.
-
Equilibration : Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Quantification : Prepare a series of calibration standards of 8-methylindolizine of known concentrations. Analyze both the standards and the filtered sample aliquots using a validated analytical method, such as HPLC. Ensure that the sample dilutions fall within the linear range of the calibration curve.
-
Calculation : From the calibration curve, determine the concentration of 8-methylindolizine in the filtered, saturated solution. This concentration represents the solubility of the compound in that specific solvent at the given temperature.
Practical Implications and Solvent Selection
The solubility of 8-methylindolizine has significant practical implications for its use in various scientific endeavors:
-
Chemical Synthesis : The choice of solvent can influence reaction rates and yields.[10] Understanding the solubility of reactants and products is essential for efficient reaction design and workup procedures.[11]
-
Purification : Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures.
-
Drug Development : For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter for formulation development, affecting bioavailability and drug delivery.[1]
-
Materials Science : In the development of organic electronic materials, the solubility of the active components is crucial for solution-based processing techniques such as spin-coating and printing.
Table 2: Properties of Common Organic Solvents for Consideration
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Relative Polarity |
| n-Hexane | C₆H₁₄ | 69.0 | 0.659 | 0.009 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 0.099 |
| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 0.117 |
| Dichloromethane | CH₂Cl₂ | 39.8 | 1.326 | 0.309 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.894 | 0.228 |
| Acetone | C₃H₆O | 56.5 | 0.791 | 0.355 |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 0.460 |
| Isopropanol | C₃H₈O | 82.3 | 0.785 | 0.546 |
| Ethanol | C₂H₆O | 78.3 | 0.789 | 0.654 |
| Methanol | CH₄O | 64.7 | 0.791 | 0.762 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 1.092 | 0.444 |
Data compiled from various sources, including Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[12]
Conclusion
References
-
National Center for Biotechnology Information. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
-
Sandeep, C., et al. "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy, vol. 8, no. 2, 2017. [Link]
-
Sandeep, C., et al. "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy, vol. 8, no. 2, 2017. [Link]
-
Organic Chemistry Portal. Synthesis of indolizines. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
Organic Chemistry Portal. Synthesis of indolines. [Link]
-
MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]
-
National Center for Biotechnology Information. 1-Methylindolizine. PubChem, CID 582636. [Link]
-
National Center for Biotechnology Information. "Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP." PMC. [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Der Pharma Chemica. indolizine-a-privileged-biological-scaffold.pdf. [Link]
-
National Institute of Standards and Technology. Indole, 3-methyl-. NIST WebBook. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
LibreTexts Chemistry. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
-
AMERICAN ELEMENTS. 1-Methylindoline. [Link]
-
Murov, S. L. Properties of Common Organic Solvents. [Link]
-
International Journal of Engineering Trends and Technology. Recent Advances in the Synthesis of Indolizines and their Derivatives. [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
National Center for Biotechnology Information. Indolizine. PubChem, CID 9230. [Link]
-
Reddit. Solubility in organic solvents and water. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijettjournal.org [ijettjournal.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. 1-Methylindolizine | C9H9N | CID 582636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]
- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. physchemres.org [physchemres.org]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. Indolizine synthesis [organic-chemistry.org]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
